molecular formula C10H14Cl2N2S B2521202 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride CAS No. 1384429-95-1

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride

Cat. No. B2521202
CAS RN: 1384429-95-1
M. Wt: 265.2
InChI Key: YOMGIENJBDTFCV-UHFFFAOYSA-N
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Description

“1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H14Cl2N2S. It has a molecular weight of 265.21 . It is provided in the form of a solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H . This indicates that the compound contains a benzothiazolyl group attached to a propan-2-amine group, and it is in the form of a dihydrochloride salt .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzothiazoles are renowned for their pharmaceutical and biological activity. This compound’s benzothiazole ring system, fused to a thiazole ring, has been harnessed for its diverse medicinal properties. Researchers have explored its potential as:

Enzyme Inhibitors

Benzothiazoles have been investigated as inhibitors of various enzymes, including:

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGIENJBDTFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride

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